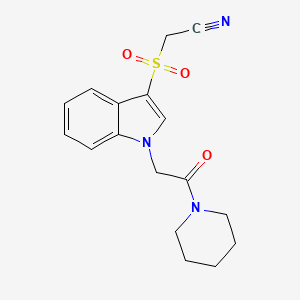

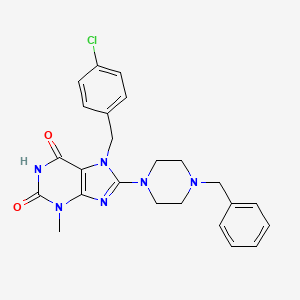

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetonitrile, also known as OSI-027, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. OSI-027 has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases.

科学的研究の応用

Electrochemical Properties

- Electrochemical Oxidation : The electrochemical oxidation of molecules containing piperidine rings, like sildenafil, shows that the unprotonated form of the piperidine ring is oxidized on a glassy carbon electrode. This is relevant for understanding the electrochemical behavior of similar compounds with piperidine subunits (Ozkan, Uslu, & Zuman, 2004).

Oxidation Reactions

- Catalytic Oxidation : Chromium(VI) oxide catalyzes the oxidation of sulfides to sulfones with periodic acid, showcasing the potential application in modifying compounds with sulfide groups to sulfones (Xu, Cheng, & Trudell, 2003).

Anticancer Applications

- Anticancer Effects : A study on sulfonamide-derived isatins, structurally similar to the compound , revealed significant anticancer effects against hepatic cancer cell lines. The compounds exhibited cytotoxicity and potential for cancer management (Eldeeb et al., 2022).

Catalysis in Organic Chemistry

- Oxidation Catalysis : Iron(III) salen complexes, used as enzyme models, demonstrate the catalytic potential in oxidizing organic sulfides to sulfoxides, indicating a possible role in reactions involving similar compounds (Sivasubramanian, Ganesan, Rajagopal, & Ramaraj, 2002).

Antibacterial Properties

- Antibacterial Activity : N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, incorporating piperidine rings, showed antibacterial potential, indicating similar applications for compounds with piperidine groups (Iqbal et al., 2017).

Synthesis and Analysis

- Synthesis and Spectral Analysis : The synthesis of N-substituted derivatives of compounds with piperidinyl-1,3,4-oxadiazol and their antibacterial study highlights methodologies that could be applicable for synthesizing and analyzing compounds with similar structural features (Khalid et al., 2016).

Oxidation with Ozone

- Oxidation with Ozone : Iron(II) catalysis in the oxidation of hydrocarbons with ozone in acetonitrile can provide insights into oxidation processes for compounds with similar functional groups (Bataineh, Pestovsky, & Bakac, 2015).

Anticancer Evaluation

- Anticancer Agent Synthesis and Evaluation : The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents showcase potential pharmaceutical applications for compounds with similar structures (Rehman et al., 2018).

Biological Activities Screening

- Screening for Biological Activities : The synthesis and screening of sulfonyl hydrazones with piperidine rings for antioxidant capacity and anticholinesterase activity indicate a broad scope for biological activity evaluation in related compounds (Karaman et al., 2016).

Anti-Breast Cancer Activity

- Anti-Breast Cancer Activity : Novel 1,2-dihydropyridine, thiophene, and thiazole derivatives containing a sulfone moiety and piperidinyl group have shown significant anti-breast cancer activity, suggesting potential therapeutic uses for structurally similar compounds (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).

作用機序

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to alpha amino acids and derivatives, it may potentially interact with biochemical pathways involving these molecules .

Pharmacokinetics

Information regarding its absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .

特性

IUPAC Name |

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c18-8-11-24(22,23)16-12-20(15-7-3-2-6-14(15)16)13-17(21)19-9-4-1-5-10-19/h2-3,6-7,12H,1,4-5,9-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLVTKGLTCBKRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2828207.png)

![2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2828209.png)

![methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2828214.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea](/img/structure/B2828216.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2828217.png)

![1-[2-(Trifluoromethyl)phenyl]urea](/img/structure/B2828218.png)

![1-(4-Methylpiperidin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2828221.png)

![7-(4-(Diethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2828223.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3,4-difluorobenzoate](/img/structure/B2828225.png)

![1-benzyl-9-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2828228.png)